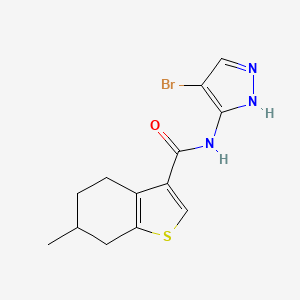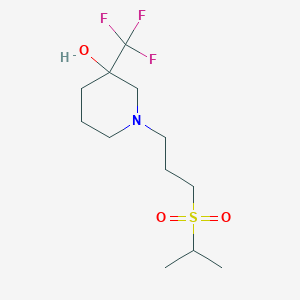![molecular formula C14H22N6 B7049567 3-(4-Ethyl-1,2,4-triazol-3-yl)-1-[(1-methylpyrazol-3-yl)methyl]piperidine](/img/structure/B7049567.png)
3-(4-Ethyl-1,2,4-triazol-3-yl)-1-[(1-methylpyrazol-3-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethyl-1,2,4-triazol-3-yl)-1-[(1-methylpyrazol-3-yl)methyl]piperidine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-1,2,4-triazol-3-yl)-1-[(1-methylpyrazol-3-yl)methyl]piperidine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Triazole Ring: Starting with an appropriate precursor, the triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized from a suitable diketone and hydrazine under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone and ammonia or a primary amine.
Coupling Reactions: The final step involves coupling the triazole, pyrazole, and piperidine rings through appropriate linking reactions, such as alkylation or acylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-1,2,4-triazol-3-yl)-1-[(1-methylpyrazol-3-yl)methyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-1,2,4-triazol-3-yl)-1-[(1-methylpyrazol-3-yl)methyl]piperidine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-1,2,4-triazol-3-yl)-1-[(1-methylpyrazol-3-yl)methyl]piperidine
- 3-(4-Ethyl-1,2,4-triazol-3-yl)-1-[(1-ethylpyrazol-3-yl)methyl]piperidine
Uniqueness
The uniqueness of 3-(4-Ethyl-1,2,4-triazol-3-yl)-1-[(1-methylpyrazol-3-yl)methyl]piperidine lies in its specific substitution pattern and the combination of the triazole, pyrazole, and piperidine rings. This unique structure could confer specific properties, such as enhanced binding affinity to biological targets or improved stability under certain conditions.
Properties
IUPAC Name |
3-(4-ethyl-1,2,4-triazol-3-yl)-1-[(1-methylpyrazol-3-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6/c1-3-20-11-15-16-14(20)12-5-4-7-19(9-12)10-13-6-8-18(2)17-13/h6,8,11-12H,3-5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEKZEPGBGDIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2CCCN(C2)CC3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(thiadiazol-4-ylmethyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7049498.png)
![Ethyl 2-[2-(2-methylimidazol-1-yl)ethylamino]-1,3-thiazole-5-carboxylate](/img/structure/B7049506.png)
![3-Ethyl-5-[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B7049507.png)
![5-Methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7049511.png)
![2-[Cyclopropylmethyl-(3,5-dimethylthiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7049516.png)
![1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B7049517.png)
![Methyl 6-[3-(dimethylamino)-2-methylpyrrolidin-1-yl]pyrazine-2-carboxylate](/img/structure/B7049521.png)
![2-(Methoxymethyl)-4-[[3-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7049523.png)
![1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]methanamine](/img/structure/B7049537.png)
![4-[(5-Propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]-2-thiophen-3-ylmorpholine](/img/structure/B7049546.png)

![3-[1-(2-Cyclobutylethylsulfonyl)piperidin-4-yl]propanoic acid](/img/structure/B7049569.png)
![2-[4-(furan-2-ylmethyl)piperazin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049573.png)
